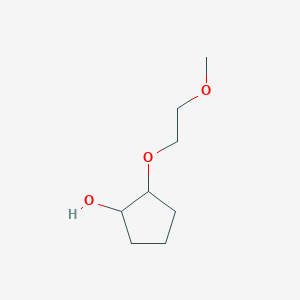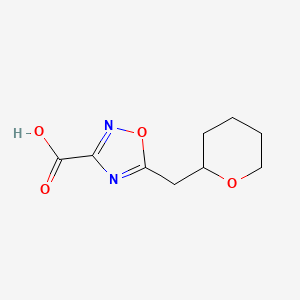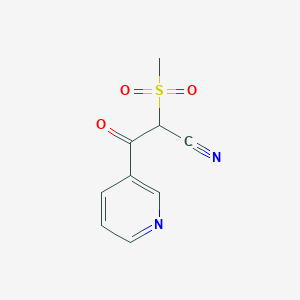![molecular formula C12H15NO2 B15274893 2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid](/img/structure/B15274893.png)
2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid is a heterocyclic compound that features a cyclopenta[b]pyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid can be achieved through a multicomponent condensation reaction. One approach involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents. The reaction proceeds through a series of steps, including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
Industrial production of this compound may involve optimizing the multicomponent condensation reaction for large-scale synthesis. This includes the use of efficient catalysts, such as sodium alkoxide solutions (sodium ethoxide or sodium methoxide), and controlling reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of corrosion inhibitors for metal protection.
Mecanismo De Acción
The mechanism of action of 2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Shares a similar core structure but differs in functional groups.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Another derivative with a ketone functional group.
Uniqueness
2-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
2-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H15NO2/c1-12(2,11(14)15)9-6-5-8-4-3-7-13-10(8)9/h3-4,7,9H,5-6H2,1-2H3,(H,14,15) |
Clave InChI |
BZCMPPIKYDOELJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1CCC2=C1N=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


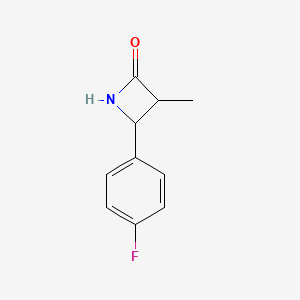
![7-Cyclopropylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15274813.png)
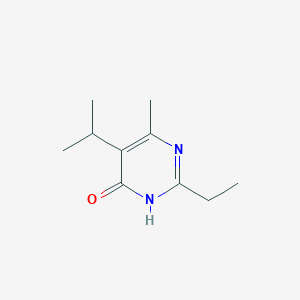
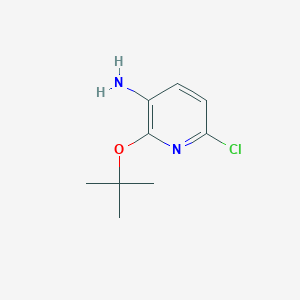
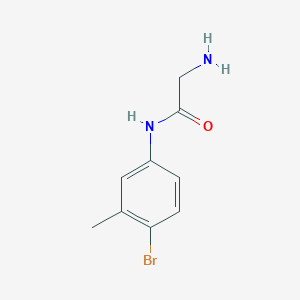
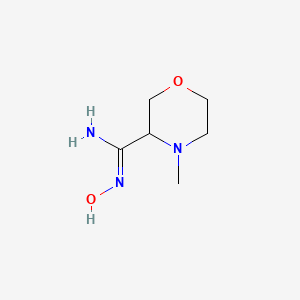
![4-[(3,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B15274839.png)
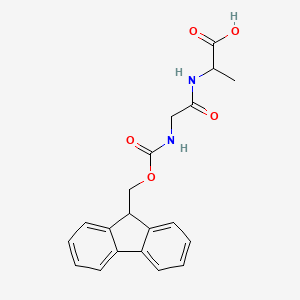

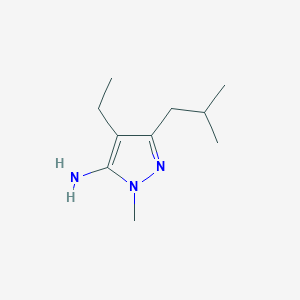
![1-[2-(3-amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B15274863.png)
